molecular formula C22H36O2 B12665532 2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol CAS No. 50423-13-7

2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol

Cat. No.: B12665532
CAS No.: 50423-13-7
M. Wt: 332.5 g/mol
InChI Key: LDBPJTXLCRXBIJ-HJWRWDBZSA-N
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Chemical Reactions Analysis

2-Methylcardol monoene undergoes various chemical reactions due to its phenolic hydroxyl group, aromatic ring, and unsaturated side chain. Some of the common reactions include:

Comparison with Similar Compounds

2-Methylcardol monoene is similar to other compounds derived from CNSL, such as anacardic acid, cardanol, and cardol . its unique structural features, such as the presence of a methyl group and an unsaturated side chain, make it distinct. This uniqueness allows it to undergo specific chemical reactions and be used in various applications that other similar compounds may not be suitable for .

Similar Compounds

    Anacardic Acid: Another component of CNSL with a carboxylic acid group.

    Cardanol: A major component of CNSL with a phenolic hydroxyl group and an unsaturated side chain.

    Cardol: A di-phenol component of CNSL with two hydroxyl groups.

Properties

CAS No.

50423-13-7

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

2-methyl-5-[(Z)-pentadec-8-enyl]benzene-1,3-diol

InChI

InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h8-9,17-18,23-24H,3-7,10-16H2,1-2H3/b9-8-

InChI Key

LDBPJTXLCRXBIJ-HJWRWDBZSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC1=CC(=C(C(=C1)O)C)O

Canonical SMILES

CCCCCCC=CCCCCCCCC1=CC(=C(C(=C1)O)C)O

Origin of Product

United States

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